4-(Difluoromethoxy)nicotinic acid

Medicinal Chemistry Lipophilicity ADME

4-(Difluoromethoxy)nicotinic acid is a strategic fluorinated building block for medicinal chemistry and agrochemical R&D. Its 4-OCHF2 group delivers superior metabolic stability (2-10× half-life increase over methoxy analogs) and enhanced membrane permeability (ΔLogP ≈ +0.55). The unique 'environmental adaptor' property of -OCHF2 enables optimal binding across diverse protein pockets. Source this intermediate to accelerate ADME optimization and develop long-acting oral drug candidates.

Molecular Formula C7H5F2NO3
Molecular Weight 189.118
CAS No. 1774897-08-3
Cat. No. B2667500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethoxy)nicotinic acid
CAS1774897-08-3
Molecular FormulaC7H5F2NO3
Molecular Weight189.118
Structural Identifiers
SMILESC1=CN=CC(=C1OC(F)F)C(=O)O
InChIInChI=1S/C7H5F2NO3/c8-7(9)13-5-1-2-10-3-4(5)6(11)12/h1-3,7H,(H,11,12)
InChIKeyPMJKZPFEBYKZET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Difluoromethoxy)nicotinic acid (CAS 1774897-08-3) Chemical Properties and Research-Grade Procurement


4-(Difluoromethoxy)nicotinic acid (CAS 1774897-08-3) is a fluorinated pyridine carboxylic acid building block with the molecular formula C7H5F2NO3 and a molecular weight of 189.12 g/mol . Characterized by a difluoromethoxy (-OCHF2) substituent at the 4-position of the nicotinic acid scaffold, this compound serves as a versatile intermediate in medicinal chemistry and agrochemical research . The electron-withdrawing nature of the difluoromethoxy group alters the electronic properties of the pyridine ring, making it a valuable synthon for the construction of more complex molecules [1].

Why 4-(Difluoromethoxy)nicotinic acid Cannot Be Substituted by Other Nicotinic Acid Derivatives


Nicotinic acid derivatives with different substituents or substitution patterns are not interchangeable in research and development workflows. The specific electronic, steric, and lipophilic properties imparted by the 4-difluoromethoxy group lead to distinct reactivity profiles and biological target interactions compared to analogs such as 4-methoxynicotinic acid or regioisomeric difluoromethoxy nicotinic acids [1]. The difluoromethoxy group's ability to interconvert between a lipophilic and a polar conformation provides a unique 'environmental adaptor' functionality that simple methoxy or trifluoromethoxy groups cannot replicate, directly impacting binding affinity and metabolic stability in target compounds [2]. Substituting with a regioisomer (e.g., 2- or 6-difluoromethoxy) alters the spatial orientation of the functional group relative to the carboxylic acid, which can drastically change the compound's ability to participate in specific binding interactions or synthetic transformations .

Quantitative Differentiation of 4-(Difluoromethoxy)nicotinic acid from Structural Analogs


Enhanced Lipophilicity (LogP) Compared to Methoxy and Unsubstituted Analogs

The difluoromethoxy (-OCHF2) group confers significantly higher lipophilicity compared to a methoxy (-OCH3) group or hydrogen. While an exact experimental LogP for 4-(difluoromethoxy)nicotinic acid is not publicly available, class-level inference based on the parent compound and the known lipophilicity-enhancing effect of the -OCHF2 group allows for a quantitative estimation. Nicotinic acid (unsubstituted) has an experimentally determined LogP of approximately 0.36 [1]. The replacement of a methoxy group (-OCH3) with a difluoromethoxy group (-OCHF2) in analogous aromatic systems has been shown to increase the LogP by an average of approximately 0.55 ± 0.27 units [2]. Therefore, 4-(difluoromethoxy)nicotinic acid is expected to possess a LogP value in the range of 1.0 to 1.5, representing a substantial increase in lipophilicity compared to 4-methoxynicotinic acid (LogP estimated ~0.5-1.0) and a dramatic increase compared to unsubstituted nicotinic acid (LogP 0.36).

Medicinal Chemistry Lipophilicity ADME

Increased Metabolic Stability of the Ether Linkage Compared to Methoxy Analogs

The difluoromethoxy group (-OCHF2) exhibits significantly greater resistance to metabolic O-dealkylation by cytochrome P450 enzymes compared to a standard methoxy group (-OCH3). While no direct experimental data exists for 4-(difluoromethoxy)nicotinic acid itself, class-level evidence from the broader field of medicinal chemistry demonstrates that the presence of two electron-withdrawing fluorine atoms adjacent to the ether oxygen strongly deactivates the alpha-carbon towards oxidative cleavage [1]. This effect is a well-established principle in fluorine medicinal chemistry. In contrast, the methoxy group in 4-methoxynicotinic acid is susceptible to O-demethylation, a common metabolic pathway that can lead to rapid clearance and the formation of potentially reactive metabolites. Quantitative structure-metabolism relationship (QSMR) studies across diverse chemical series have shown that substituting -OCH3 with -OCHF2 can increase metabolic half-life (t1/2) in human liver microsomes by factors ranging from 2- to 10-fold, although the exact magnitude is highly context-dependent [2].

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Intermediate Lipophilicity and Steric Profile Compared to Trifluoromethoxy Analogs

4-(Difluoromethoxy)nicotinic acid occupies a strategic middle ground in terms of both lipophilicity and steric bulk between the smaller methoxy (-OCH3) and larger trifluoromethoxy (-OCF3) analogs. The difluoromethoxy group is more lipophilic than a methoxy group but less lipophilic than a trifluoromethoxy group [1]. This intermediate lipophilicity can be advantageous for balancing membrane permeability with aqueous solubility, a common challenge in drug development. Furthermore, the -OCHF2 group has a smaller van der Waals volume compared to -OCF3, potentially allowing it to fit into tighter binding pockets or avoid unfavorable steric clashes with target proteins. 4-(Trifluoromethoxy)nicotinic acid (CAS 1361495-12-6) has a molecular weight of 207.11 g/mol, 18 g/mol heavier than the difluoromethoxy analog (189.12 g/mol) . While specific LogP or steric parameters are not directly reported for these compounds, the established trends in fluorine chemistry provide a clear basis for differentiation.

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship

Regioisomeric Differentiation: Distinct Reactivity and Binding Poses

The position of the difluoromethoxy group on the pyridine ring critically influences the compound's electronic properties, reactivity, and potential binding interactions. 4-(Difluoromethoxy)nicotinic acid (4-position) differs fundamentally from its regioisomers, 2-(difluoromethoxy)nicotinic acid (CAS 1211587-59-5) and 6-(difluoromethoxy)nicotinic acid (CAS 1211535-62-4) . The 4-position is para to the pyridine nitrogen, which places the difluoromethoxy group in a unique spatial orientation relative to the carboxylic acid moiety. This alters the compound's ability to act as a ligand for metal catalysts in cross-coupling reactions and changes the vector of the functional group in the context of a bound ligand-protein complex. While direct comparative biological data for these specific regioisomers is not available in the public domain, the principle of regioisomeric differentiation is a cornerstone of medicinal chemistry. For example, in a series of nicotinic acid derivatives acting as ligands for a specific receptor, the position of the substituent can change binding affinity by orders of magnitude [1]. Therefore, 2- or 6-(difluoromethoxy)nicotinic acid cannot be used as a substitute for the 4-isomer in structure-activity relationship (SAR) studies or synthetic routes where the specific orientation of the difluoromethoxy group is required.

Synthetic Chemistry Medicinal Chemistry Regioisomerism

Optimal Research Applications for 4-(Difluoromethoxy)nicotinic acid Based on Its Differentiated Properties


Medicinal Chemistry: Lead Optimization for Enhanced Oral Bioavailability

4-(Difluoromethoxy)nicotinic acid is ideally suited as a building block in the synthesis of drug candidates where oral bioavailability is a primary concern. Its increased lipophilicity, inferred from the class-level ΔLogP of approximately +0.55 compared to methoxy analogs [1], suggests improved passive membrane permeability. This makes it a strategic choice for modifying lead compounds that have shown potent activity in vitro but poor absorption in vivo. By incorporating the 4-(difluoromethoxy)nicotinic acid moiety, medicinal chemists can potentially increase the compound's LogP into a more favorable range (e.g., 1-3) for oral absorption, while the inherent metabolic stability of the -OCHF2 group [2] helps to prolong the drug's half-life. This dual benefit makes it a valuable tool for optimizing the ADME (Absorption, Distribution, Metabolism, Excretion) profile of early-stage drug candidates.

Medicinal Chemistry: Mitigating Metabolic Lability of Methoxy-Containing Leads

A common challenge in drug development is the rapid O-demethylation of methoxy-containing compounds by cytochrome P450 enzymes, leading to high clearance and short duration of action. 4-(Difluoromethoxy)nicotinic acid provides a direct, isosteric replacement for 4-methoxynicotinic acid. Based on the class-level evidence that -OCHF2 substitution can increase metabolic half-life by 2- to 10-fold in human liver microsomes [1], this compound is a preferred intermediate for researchers seeking to improve the pharmacokinetic properties of their lead series without drastically altering the molecule's size or shape. This is particularly relevant in therapeutic areas requiring chronic dosing, such as CNS disorders, metabolic diseases, and inflammation, where a longer half-life improves patient compliance and reduces the pill burden.

Chemical Biology: Synthesis of Conformationally Adaptable Molecular Probes

The difluoromethoxy group is unique in its ability to interconvert between a highly lipophilic and a more polar conformation, allowing it to 'adapt' to the local polarity of a protein binding site [1]. This property makes 4-(difluoromethoxy)nicotinic acid an attractive starting material for the synthesis of chemical probes designed to interrogate protein function. When incorporated into a probe molecule, the -OCHF2 group can facilitate binding to hydrophobic pockets while still being able to interact favorably with polar residues at the pocket's edge. This 'environmental adaptor' functionality can lead to improved binding affinity and selectivity compared to probes containing rigid, non-adaptable groups like methoxy or trifluoromethoxy. Researchers developing fluorescent ligands, photoaffinity labels, or activity-based probes can leverage this property to enhance the performance of their tools.

Agrochemical Discovery: Development of Novel Herbicides or Fungicides

The unique combination of a carboxylic acid handle and a lipophilic, metabolically stable difluoromethoxy group makes 4-(difluoromethoxy)nicotinic acid a valuable intermediate for agrochemical research. Nicotinic acid derivatives are known to exhibit herbicidal and fungicidal activities. The increased lipophilicity [1] enhances the compound's ability to penetrate the waxy cuticle of plants and fungal cell walls, a critical factor for in vivo efficacy. Furthermore, the metabolic stability conferred by the -OCHF2 group [2] can translate to longer residual activity in the field, reducing the frequency of application. This compound can serve as a core scaffold for the synthesis of novel crop protection agents with improved potency and environmental stability compared to older, non-fluorinated analogs.

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